2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a pyrazole ring fused with an isoindole-dione structure, making it a unique scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with phthalic anhydride under reflux conditions. The reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or sulfuric acid to facilitate the formation of the isoindole-dione ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazole derivatives, dihydroisoindole derivatives, and quinone derivatives, each exhibiting unique chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one derivatives: These compounds share a similar isoindole-dione structure and exhibit comparable biological activities.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives: These compounds also contain a pyrazole ring and are studied for their anti-inflammatory properties.
Uniqueness
2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of the pyrazole and isoindole-dione rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes .
Properties
IUPAC Name |
2-(5-phenyl-1H-pyrazol-4-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c21-16-12-8-4-5-9-13(12)17(22)20(16)14-10-18-19-15(14)11-6-2-1-3-7-11/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNKFQYISUTWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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